molecular formula C5H4F2N4O4 B8019486 1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole

1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole

Cat. No.: B8019486
M. Wt: 222.11 g/mol
InChI Key: BPSXISVIBAVUNV-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of both difluoroethyl and dinitro groups in the pyrazole ring makes it a compound of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole typically involves the introduction of the difluoroethyl group to a pyrazole ring followed by nitration. One common method involves the reaction of 1H-pyrazole with 2,2-difluoroethyl iodide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer nitration reagents and methods can be employed to minimize environmental impact and improve safety .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro groups to amino groups, potentially altering the compound’s properties.

    Substitution: The difluoroethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 1-(2,2-Difluoroethyl)-3,4-diamino-1H-pyrazole, while substitution reactions can introduce various functional groups in place of the difluoroethyl group .

Scientific Research Applications

1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole: Similar structure but with only one nitro group.

    1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole: Similar structure but with the nitro group at a different position.

    1-(2,2-Difluoroethyl)-3,4-diamino-1H-pyrazole: Resulting from the reduction of the nitro groups.

Uniqueness

1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole is unique due to the presence of both difluoroethyl and dinitro groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3,4-dinitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N4O4/c6-4(7)2-9-1-3(10(12)13)5(8-9)11(14)15/h1,4H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSXISVIBAVUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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